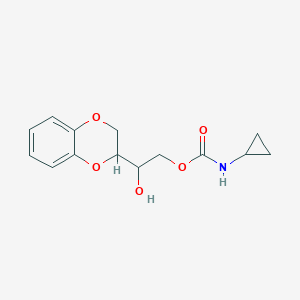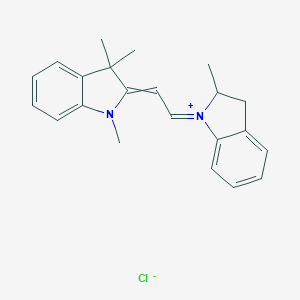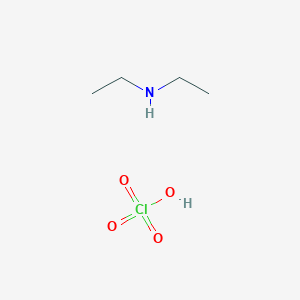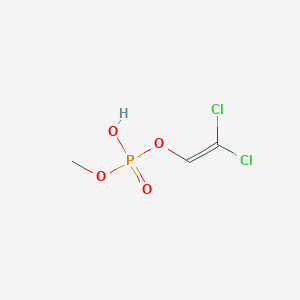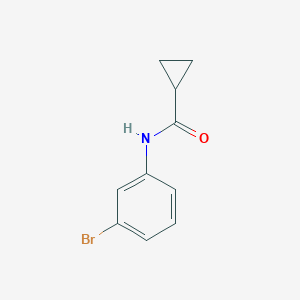
Propyne-3,3,3-d1
Overview
Description
It has the molecular formula C₃HD₃ and a molecular weight of 43.0823 g/mol . This compound is characterized by the presence of a triple bond between the first and second carbon atoms, with the third carbon atom bonded to three deuterium atoms.
Mechanism of Action
Target of Action
Propyne-3,3,3-d1 is a deuterated derivative of propyne
Mode of Action
It can be inferred from its structure that it may participate in reactions involving its triple bond . The presence of deuterium atoms could potentially influence the kinetics of these reactions due to the kinetic isotope effect .
Pharmacokinetics
The presence of deuterium atoms could potentially influence its metabolic stability and elimination .
Action Environment
The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical species. The presence of deuterium atoms could potentially influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyne-3,3,3-d1 can be synthesized through the deuteration of propyne. One common method involves the reduction of 1-propanol, allyl alcohol, or acetone vapors over magnesium in the presence of deuterium gas . The reaction conditions typically require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with enhanced efficiency and yield. The process involves the catalytic deuteration of propyne using deuterium gas under high pressure and temperature conditions. The use of catalysts such as palladium or platinum can facilitate the reaction and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions: Propyne-3,3,3-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propyne oxide or other oxygenated derivatives.
Reduction: The compound can be reduced to form propane-3,3,3-d1.
Substitution: this compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Propyne oxide, acetone-d3.
Reduction: Propane-3,3,3-d1.
Substitution: Halogenated propyne derivatives.
Scientific Research Applications
Propyne-3,3,3-d1 has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: this compound can be used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: The compound is used in the development of deuterium-labeled drugs for pharmacokinetic studies.
Industry: this compound is used in the synthesis of deuterium-labeled polymers and other materials for specialized applications.
Comparison with Similar Compounds
Propyne (C₃H₄): The non-deuterated form of propyne.
Propyne-d4 (C₃D₄): A fully deuterated variant of propyne.
Comparison:
Propyne-3,3,3-d1 vs. Propyne: this compound has one deuterium atom, which can affect its chemical properties and reaction kinetics compared to propyne.
This compound vs. Propyne-d4: this compound has three deuterium atoms, whereas propyne-d4 has four. This difference in deuterium content can lead to variations in their physical and chemical properties.
This compound is a unique compound with distinct properties and applications, making it valuable in various fields of scientific research and industry.
Properties
IUPAC Name |
3,3,3-trideuterioprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWATHDPGQKSAR-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156422 | |
| Record name | Propyne-3,3,3-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13025-73-5 | |
| Record name | Propyne-3,3,3-d1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyne-3,3,3-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13025-73-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



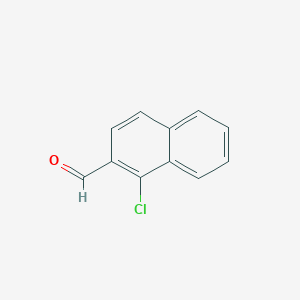

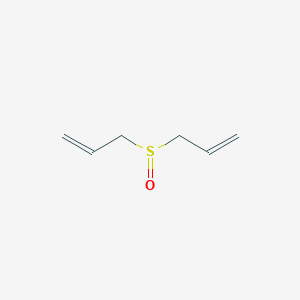
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
